BRILLIANT BLUE #1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1341-89-5 |
|---|---|
Molecular Formula |
C3H6O3S |
Synonyms |
BRILLIANT BLUE #1 |
Origin of Product |
United States |
Fundamental Principles and Molecular Interactions of Brilliant Blue G
Mechanisms of Protein Binding by Brilliant Blue G
The binding of Brilliant Blue G to proteins involves several key mechanisms, predominantly ionic and hydrophobic interactions patsnap.comabcam.comresearchgate.net. These interactions facilitate the formation of a stable dye-protein complex.
Ionic Interactions with Basic Amino Acid Residues
Ionic interactions play a significant role in the binding of Brilliant Blue G to proteins. The dye, particularly in its anionic form, interacts electrostatically with positively charged basic amino acid residues present in proteins patsnap.comabcam.com.
Specificity for Arginine, Lysine (B10760008), and Histidine
Brilliant Blue G exhibits a notable specificity for basic amino acids, primarily interacting with arginine, lysine, and histidine residues patsnap.comabcam.comthermofisher.com. These amino acids, with their positively charged side chains, provide the necessary electrostatic counterparts for the negatively charged sulfonic acid groups of the dye molecule patsnap.comabcam.com. Binding to basic amino acids is reported to be more efficient than binding to acidic amino acids carlroth.com.
Hydrophobic Interactions with Protein Regions
In addition to ionic interactions, hydrophobic forces also contribute significantly to the binding of Brilliant Blue G to proteins patsnap.comabcam.comresearchgate.netnih.gov. The aromatic rings within the structure of Brilliant Blue G can engage in hydrophobic interactions with non-polar regions and aromatic residues of proteins patsnap.comacs.org. These interactions, along with van der Waals forces, further stabilize the dye-protein complex carlroth.comabcam.com. Studies have indicated that hydrophobic forces can play a major role in the interaction between Brilliant Blue G and proteins like bovine serum albumin (BSA) nih.gov.
Non-Covalent Nature of Dye-Protein Complex Formation
A crucial aspect of Brilliant Blue G binding to proteins is its non-covalent nature researchgate.netwikipedia.orggoogle.com. The dye forms strong but non-covalent complexes with proteins through a combination of electrostatic and van der Waals forces carlroth.comconductscience.com. This non-covalent association is advantageous as it generally does not disrupt the protein's native structure, which is important for various downstream applications like gel electrophoresis and mass spectrometry compatibility abcam.comconductscience.com.
Influence of pH on Binding Dynamics and Dye Conformation
The pH of the solution significantly influences the binding dynamics of Brilliant Blue G and the conformation of the dye itself patsnap.comresearchgate.netwikipedia.orggoogle.com. Brilliant Blue G exists in different ionic forms depending on the pH, each exhibiting distinct colors and absorption maxima patsnap.comcarlroth.comabcam.comwikipedia.org.
| pH Range | Ionic Form | Color | Absorption Maximum (nm) | Overall Charge |
| pH < 0 | Cationic | Red | 465-470 | +1 |
| Around pH 1 | Neutral | Green | 620, 650 | 0 |
| pH > 2 | Anionic | Blue | 595, 610 | -1 |
| Alkaline | Deprotonated | Pink | Not specified | Not specified |
Under acidic conditions, typically used in the Bradford assay, the dye is predominantly in a highly protonated reddish form patsnap.comgoogle.com. Upon binding to protein, the equilibrium shifts towards the anionic blue form, even in acidic environments carlroth.comabcam.comwikipedia.org. This stabilization of the anionic form by protein binding is central to the color change observed in the Bradford assay carlroth.comwikipedia.org. The assay pH needs to be sufficiently high to maintain a small proportion of the blue form, which is considered the protein-binding species google.com.
Quantitative Analysis of Dye-Protein Stoichiometry and Binding Sites
Quantitative analysis of Brilliant Blue G binding to proteins involves determining the stoichiometry of the dye-protein complex and identifying the binding sites thermofisher.comconductscience.comresearchgate.net. The number of dye molecules bound to each protein molecule is approximately proportional to the number of positive charges on the protein carlroth.comthermofisher.com. Studies have investigated the binding constant and the number of binding sites for Brilliant Blue G on specific proteins like bovine serum albumin (BSA) nih.gov. For BSA, a binding constant of 4.20 × 104 M−1 and approximately one binding site (n=0.96) were reported at 302 K, suggesting a single class of binding sites nih.gov. The ability of the dye to react with specific amino acids like arginine, histidine, and lysine is utilized in quantitative assays and even in applications like forensic fingerprint analysis to differentiate biological sex based on amino acid composition researchgate.net.
Interactions with Specific Protein Conformational States and Aggregates
Brilliant Blue G's interaction with proteins can be influenced by the protein's conformational state. Studies have investigated the interaction of Brilliant Blue G with protein aggregates, such as those formed by alpha-synuclein (B15492655). Brilliant Blue G has been shown to induce self-oligomerization and aggregation of alpha-synuclein, resulting in the formation of aggregates with distinct morphologies (e.g., worm-like structures) depending on the specific dye variant used (G-250 vs. R-250) rfmh.org. The interaction with alpha-synuclein appears to be independent of the protein's acidic C-terminus rfmh.org. The dye has also been found to induce coiled-coil aggregation in lysozyme (B549824) at neutral pH through hydrophobic and electrostatic forces nih.govacs.org.
Spectroscopic Characteristics and Photophysical Behavior of Brilliant Blue G
The spectroscopic properties of Brilliant Blue G are central to its applications, particularly in protein quantification methods like the Bradford assay patsnap.comwikipedia.orgcarlroth.com. The dye exhibits different absorption maxima depending on its ionic form, which is influenced by pH patsnap.comwikipedia.orgcarlroth.com.
Spectroscopic Characteristics and Photophysical Behavior of Brilliant Blue G
Analysis of Absorption Maxima Shifts Upon Protein Interaction
A key characteristic of Brilliant Blue G is the significant shift in its absorption maximum upon binding to protein. In acidic conditions, where the dye is typically in a reddish or greenish form with absorption maxima around 465-470 nm or 650 nm, binding to protein stabilizes the anionic blue form, causing a shift in the absorption maximum to approximately 595-610 nm patsnap.comabcam.comwikipedia.orgcarlroth.comthermofisher.com. This spectral shift is the basis for the Bradford assay, where the increase in absorbance at 595 nm is monitored to determine protein concentration patsnap.comwikipedia.orgcarlroth.comthermofisher.com. The magnitude of this shift can vary slightly depending on the specific protein and the assay conditions wikipedia.orgthermofisher.com.
pH-Dependent Spectroscopic Profiles and Ionic Forms
The different ionic forms and their corresponding absorption characteristics are summarized in the table below:
| pH Range | Color | Absorption Maximum (nm) | Ionic Form | Overall Charge |
| Less than 0 | Red | 465-470 | Cationic | +1 |
| Around 1 | Green | 620-650 | Neutral | 0 |
| Above 2 to Neutral | Bright Blue | ~595 | Anionic | -1 |
| Alkaline | Pink | Not specified | Further deprotonated | More negative |
Fluorescence Spectroscopy Applications in Binding and Conformational Studies
Fluorescence spectroscopy can be employed to study the interaction of Brilliant Blue G with proteins. While Brilliant Blue G itself is not typically used as a fluorescent probe in the same way as some other dyes, its interaction with fluorescent proteins or proteins containing fluorescent residues (like tryptophan and tyrosine) can be investigated through fluorescence quenching or energy transfer mechanisms nih.govnih.govresearchgate.net. For instance, the binding of Brilliant Blue G to bovine serum albumin (BSA) has been studied using fluorescence emission spectroscopy, observing quenching of the intrinsic protein fluorescence nih.govnih.govresearchgate.net. This quenching can provide information about the binding constant, the number of binding sites, and the nature of the interaction (e.g., dynamic quenching) nih.govnih.govresearchgate.net. Förster's Resonance Energy Transfer (FRET) theory can also be applied to estimate the distance between the dye and fluorescent residues in the protein nih.govnih.gov. Synchronous fluorescence spectroscopy can further provide insights into conformational changes in the protein upon dye binding nih.govnih.gov.
Vibrational Spectroscopy (FTIR, Raman) for Structural Elucidation
Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, can provide valuable information about the structural changes in Brilliant Blue G and interacting molecules upon complex formation. FTIR spectroscopy has been used to investigate conformational changes in proteins, such as BSA, upon interaction with Brilliant Blue G nih.govnih.gov. Changes in the characteristic absorption bands in the FTIR spectrum can indicate alterations in the protein's secondary structure nih.govnih.gov. Raman spectroscopy can provide complementary information about the vibrational modes of the dye molecule itself and its environment when bound to a protein or other molecules acs.orgresearchgate.netresearchgate.net. Surface-enhanced Raman scattering (SERS) has also been applied to study Brilliant Blue G, providing enhanced signals and detailed spectral information about the dye molecules, even at low concentrations or in complex matrices researchgate.netresearchgate.net. These techniques contribute to a deeper understanding of the molecular interactions and structural consequences of Brilliant Blue G binding.
Interactions of Brilliant Blue G with Non-Protein Molecular Systems
Interactions of Brilliant Blue G with Non-Protein Molecular Systems
Complexation with Detergents and Surfactants
Brilliant Blue G interacts with detergents and surfactants, which can significantly influence its behavior in solution and its interactions with other molecules, such as proteins. The dye's anionic nature allows it to interact electrostatically with cationic surfactants. researchgate.net Hydrophobic interactions and pi-pi stacking also play a role in the complexation process, particularly with nonionic surfactants. researchgate.net
Studies have investigated the interaction of Brilliant Blue G with various surfactants, including cationic surfactants like cetyltrimethylammonium bromide (CTAB) and anionic surfactants like sodium dodecyl sulfate (B86663) (SDS). researchgate.netresearchgate.netrsc.org The interaction with cationic surfactants like CTAB can lead to the formation of aggregates. researchgate.net For instance, research has shown the aggregation of Brilliant Blue G on CTAB, obeying Langmuir isothermal adsorption. researchgate.net This aggregation can be applied for the quantitative determination of cationic surfactants in water samples. researchgate.net
The presence of detergents can interfere with protein assays that utilize Brilliant Blue G, such as the Bradford assay. vu.nlthermofisher.com This interference is a major disadvantage of Coomassie-based protein assays. thermofisher.com The interaction between the dye and the surfactant can lead to precipitation of the reagent, even at low surfactant concentrations. thermofisher.com However, the extent of interference can vary depending on the type and concentration of the detergent. thermofisher.com
Determination of Critical Micelle Concentration
Brilliant Blue G is utilized as a photometric probe for determining the critical micelle concentration (CMC) of detergents and surfactants. mpbio.comthomassci.comugandachemical.comfishersci.nlsudanchemical.comvu.nlthermofisher.krvwr.com The CMC is the concentration at which surfactant molecules begin to aggregate into micelles in a solution. The interaction between the dye and the surfactant changes significantly above the CMC, leading to measurable changes in the dye's absorbance spectrum. globalauthorid.com
This method is based on measuring the changes in the absorbance of Brilliant Blue G as the concentration of the surfactant is increased. researchgate.netrsc.orgsciencegate.app As surfactant concentration reaches and exceeds the CMC, the dye molecules can partition into or associate with the newly formed micelles, causing a shift in the dye's equilibrium between different forms or altering its local environment, which in turn affects its light absorption properties. researchgate.netrsc.orgglobalauthorid.comsciencegate.app
Research has demonstrated the use of Brilliant Blue G for determining the CMC of various surfactant systems, including mixed sodium dodecyl sulfate (SDS)-dialkyldimethylammonium surfactants (DDAS) aggregates and mixed SDS-antihistamine aggregates. researchgate.netrsc.org The method allows for the rapid determination of CMCs and can be sensitive enough to determine substances at low concentrations. researchgate.netrsc.org
Studies on the interaction of CTAB with Brilliant Blue G have shown that the CMC can be influenced by factors such as temperature. jhrlmc.comjhrlmc.com An increase in temperature can lead to an increase in the CMC of CTAB in the presence of Brilliant Blue G, suggesting stabilization of surfactant monomers at higher temperatures. jhrlmc.comjhrlmc.com The presence of the dye itself can also cause an increase in the CMC of the surfactant solution. jhrlmc.com
Binding to Polyamino Acids
Brilliant Blue G is known to bind to proteins and polyamino acids, which is the fundamental principle behind its use in protein assays like the Bradford assay. mpbio.comthomassci.comugandachemical.comwikipedia.orgfishersci.nlsudanchemical.comvu.nlthermofisher.krvwr.comntu.edu.sg The binding primarily occurs with basic amino acid residues, particularly arginine, and also with aromatic amino acids. serva.devu.nlntu.edu.sg
The mechanism of dye binding to protein involves the interaction of the anionic form of Brilliant Blue G with the positively charged groups on the protein, mainly the amino groups of lysine and the guanidino groups of arginine. serva.devu.nlntu.edu.sg Hydrophobic interactions also contribute to the binding process. ntu.edu.sg This binding results in a shift in the dye's absorption spectrum, typically from a reddish-brown color with an absorbance maximum at 470 nm (acidic form) or green at 650 nm (neutral form) to a blue color with an absorbance maximum at 595 nm (anionic form complexed with protein). thomassci.comwikipedia.orgserva.devu.nl The formation of this stable complex shifts the equilibrium towards the anionic form, even at the acidic pH of the Bradford assay reagent. vu.nl
Studies have investigated the response of Brilliant Blue G to different polyamino acids to understand the mechanism of dye binding to proteins. mpbio.comthomassci.comugandachemical.comfishersci.nlsudanchemical.comvu.nlthermofisher.krvwr.com While the exact mechanism is not fully understood, a significant portion of the observed signal in protein assays is attributed to interactions with lysine and arginine residues. ntu.edu.sg
Advanced Methodologies and Research Applications of Brilliant Blue G
Innovations in Protein Quantification Assays
The ability of Brilliant Blue G to bind to proteins and undergo a spectral shift is fundamental to its use in protein quantification, most notably in the Bradford assay. wikipedia.orgpatsnap.comwikipedia.org
Optimization and Sensitivity Enhancements of the Bradford Assay
The conventional Bradford protein assay relies on the absorbance shift of Coomassie Brilliant Blue G-250 from 465 nm (reddish-brown) to 595 nm (blue) upon binding to protein under acidic conditions. wikipedia.orgpatsnap.comwikipedia.orgthermofisher.comthermofisher.com This color change is directly proportional to the protein concentration in the sample. patsnap.com While the Bradford assay is known for its speed and simplicity, it has limitations, including a non-linear standard curve, a relatively lower dynamic range, and variability in response depending on the protein's amino acid composition, particularly its arginine and lysine (B10760008) content. wikipedia.orgthermofisher.com
Research efforts have focused on optimizing and enhancing the sensitivity of the Bradford assay. Modifications aim to address the non-linearity and improve the limit of detection. For instance, measuring the ratio of absorbances at 595 nm and 450 nm can help linearize the assay and increase sensitivity. wikipedia.org The dye binding process in the conventional assay is rapid, typically completing within approximately 2 minutes, with good color stability for about an hour. researchgate.netresearchgate.net
Development of Hydrophobic Protein Assay Formulations
Investigations into the mechanism of Coomassie Brilliant Blue G-250 binding to proteins have revealed that both hydrophobic interactions and heteropolar bonding contribute to the binding process. nih.govnih.gov Specifically, the neutral ionic species of Brilliant Blue G are involved in hydrophobic interactions with proteins. nih.gov
Based on these findings, highly sensitive hydrophobic protein assays have been developed. nih.govresearchgate.net These methods often incorporate hydrophobic reagents like ammonium (B1175870) sulfate (B86663) and trichloroacetic acid under specific pH conditions. researchgate.netnih.gov This approach aims to increase the concentration of the neutral dye species, thereby enhancing the binding of more dye molecules per protein molecule compared to earlier Coomassie Blue-based assays. researchgate.netnih.gov These hydrophobic assays can detect very low quantities of protein, down to the nanogram level, in small sample volumes. researchgate.netnih.govresearchgate.net
An example of the enhanced sensitivity is shown in the table below, comparing a hydrophobic Coomassie Brilliant Blue G-250 assay with conventional methods:
| Assay Type | Minimum Detectable Protein Quantity |
| Hydrophobic CBB-TCA Microplate Assay researchgate.netresearchgate.net | 50 ng (10 µg/mL) researchgate.netresearchgate.net |
| Sigma Bradford Assay researchgate.net | Not specified, but less sensitive |
| Coomassie Dry Plate Protein Assay researchgate.net | Not specified, but less sensitive |
| Sigma BCA Microplate Assay researchgate.net | Not specified, but less sensitive |
| Pierce BCA Microplate Assay researchgate.net | Not specified, but less sensitive |
| Hydrophobic CBB-AS Microassay researchgate.net | Not specified, but more sensitive |
Surface-Enhanced Raman Scattering (SERS) for Ultra-Trace Protein Detection
Surface-Enhanced Raman Scattering (SERS) has been explored as a method to further enhance the sensitivity of protein detection using Coomassie Brilliant Blue G-250. acs.orgnih.govnih.govacs.org In a SERS-based approach, the amount of unbound Coomassie Brilliant Blue G-250 molecules adsorbed on silver surfaces is measured. acs.orgnih.gov The quantity of bound dye is then correlated to the target protein concentration. acs.orgnih.gov
This SERS-based method offers a significantly wider linear concentration range and a lower limit of detection compared to conventional protein assays, including the Bradford assay. acs.orgnih.gov For instance, a SERS-based method for detecting Bovine Serum Albumin (BSA) demonstrated a linear concentration range of 10⁻⁵ to 10⁻⁹ g/mL and a limit of detection as low as 1 ng/mL, which is reported to be 200 times lower than the conventional Bradford assay. acs.orgnih.gov The SERS intensity of the dye is observed to increase as the concentration of the protein decreases. acs.orgnih.gov
Brilliant Blue G-250 has also been employed as a SERS label to probe protein-ligand interactions. nih.govacs.org This method involves rapidly labeling target proteins with the dye before biological recognition events, simplifying the labeling procedure compared to attaching labels to metal nanoparticles. nih.govacs.org
Applications in Electrophoretic and Chromatographic Separation Sciences
Beyond quantification, Brilliant Blue G is a widely used stain for visualizing proteins separated by electrophoresis and has applications in chromatographic analysis.
Visualization and Staining of Proteins in Gel Electrophoresis (SDS-PAGE, Native Gels)
Brilliant Blue G-250 is a common general protein stain in gel electrophoresis techniques such as SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) and Native PAGE (Native Polyacrylamide Gel Electrophoresis). patsnap.comstellarscientific.comcephamls.comfishersci.nlgeneseesci.com In SDS-PAGE, the dye binds to proteins that have been denatured and coated with SDS, allowing visualization of protein bands based on their molecular weight. patsnap.combio-rad.com The binding occurs through ionic interactions with basic amino acids and hydrophobic interactions with non-polar regions. patsnap.comstellarscientific.comcephamls.com
A notable advantage of using Brilliant Blue G-250 for staining is its ability to provide high band visibility with minimal background color, often eliminating the need for a de-staining step. stellarscientific.comcephamls.comgeneseesci.com Protein bands can become visible rapidly, sometimes within 5 minutes, with maximum intensity typically reached within 60-90 minutes. cephamls.comgeneseesci.com The sensitivity of Coomassie Brilliant Blue G-250 staining in SDS-PAGE can be as low as 8 ng of protein per band, particularly in gels like 4-20% SDS-PAGE loaded with BSA. stellarscientific.comcephamls.comgeneseesci.com
In Native PAGE, which separates proteins in their native, folded state, Coomassie Brilliant Blue G-250 is also utilized. stellarscientific.comcephamls.comgeneseesci.comserva.de In Blue Native PAGE (BN-PAGE), specifically, Coomassie Brilliant Blue G-250 is used instead of SDS to impart a negative charge to protein complexes, allowing them to migrate towards the anode while preserving their native structure. wikipedia.orgbio-rad.comserva.de The mobility in BN-PAGE is influenced by both the size of the complex and the amount of dye bound. wikipedia.orgbio-rad.com
The staining procedure typically involves incubating the gel in the Brilliant Blue G-250 solution after electrophoresis. geneseesci.comserva.de Rinsing the gel with water after staining can help reduce background color and sharpen the protein bands. geneseesci.com
High-Performance Liquid Chromatography (HPLC) for Dye Analysis and Metabolite Profiling
High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the separation, identification, and quantification of various compounds, including dyes and metabolites. HPLC, often coupled with detectors like UV-Vis or mass spectrometers (LC-MS), is applied in research involving Brilliant Blue G for analyzing the dye itself or studying metabolite profiles in biological samples exposed to the dye. nih.govmdpi.comresearchgate.netnih.govanimbiosci.org
HPLC methods have been developed for the quantitative analysis of Brilliant Blue G and its potential transformation products in different matrices. nih.gov For example, Ultra-Performance Liquid Chromatography coupled with time-of-flight mass spectrometry (UPLC-TOF-MS) has been used to measure the concentration of Brilliant Blue G in samples from microbiota studies. nih.gov
Furthermore, HPLC is integral to metabolite profiling studies where the impact of Brilliant Blue G on biological systems is investigated. While Brilliant Blue G itself might not be the direct target of metabolite profiling, HPLC-based metabolomics can identify and quantify changes in endogenous metabolites in response to the presence of the dye. researchgate.netnih.govanimbiosci.org This involves extracting metabolites from samples and separating them using HPLC before detection and analysis, often utilizing high-resolution mass spectrometry (LC-HRMS) for comprehensive profiling. researchgate.netnih.govanimbiosci.org
HPLC analysis has also been used to quantify Brilliant Blue G and its derivatives in tissue samples, such as in studies assessing the retinal binding of Brilliant Blue G derivatives in the context of vitreoretinal surgery. nih.gov This involves tissue collection, processing, and subsequent HPLC analysis to determine dye levels. nih.gov
Novel Detection and Imaging Research Paradigms
Brilliant Blue G's protein-binding properties and spectral characteristics have led to its exploration in novel detection and imaging applications beyond traditional protein quantification and gel staining.
Cell-Free Binding Affinity Assay Development
Brilliant Blue G has been employed in the development of cell-free binding affinity assays, particularly in the context of studying interactions between proteins and other molecules. The principle behind these assays often relies on the change in the dye's properties upon binding to a target protein.
Research has utilized cell-free binding affinity assays with Brilliant Blue G and its derivatives to evaluate protein interactions. For instance, studies investigating new Brilliant Blue G derivatives for use in retinal surgery have employed in vitro cell-free binding affinity assays to confirm the binding affinity of these derivatives for proteins like fibronectin, a major component of the internal limiting membrane (ILM) of the eye nih.govnih.gov. These studies have shown that the binding affinity of Brilliant Blue G derivatives to proteins is significantly influenced by hydrophobic interactions nih.gov.
Data from such studies can demonstrate the comparative binding affinities of Brilliant Blue G and its modified versions to target proteins. For example, a study comparing Brilliant Blue G (BBG) and a derivative (PBB) showed that PBB had a higher protein affinity in an in vitro cell-free assay nih.gov.
Furthermore, the mechanism of Brilliant Blue G binding to proteins has been investigated to enhance the sensitivity of protein assays. Studies have explored how the neutral ionic species of Brilliant Blue G binds to proteins through a combination of hydrophobic interactions and heteropolar bonding with basic amino acids nih.govresearchgate.net. This understanding has contributed to the development of more sensitive hydrophobic assays for protein detection at the nanogram level nih.govresearchgate.net.
Creation of Fluorescent Composites for Advanced Cell Imaging Studies
While primarily known for its colorimetric properties, Brilliant Blue G has also been explored in the creation of fluorescent composites for advanced cell imaging studies. Although Coomassie dyes are typically used for visible staining, research has investigated their fluorescent properties, particularly in the near-infrared (NIR) range, for in-gel protein detection nih.gov. Protein-bound Coomassie Blue excited at approximately 650 nm can emit light in the 700-800 nm range nih.gov.
More recently, Brilliant Blue G has been incorporated into fluorescent composites designed for cell imaging, particularly in the context of tumor cells colab.wsnih.govfrontiersin.org. These composites aim to leverage the properties of Brilliant Blue G, often in combination with other fluorescent molecules and materials like acrylic resin, to improve characteristics such as solubility, biocompatibility, and targeted delivery for imaging applications nih.govfrontiersin.org.
For example, fluorescent complexes created using Coomassie Brilliant Blue G-250 and isorhamnetin (B1672294), coated with acrylic resin, have been developed for tumor cell imaging nih.govfrontiersin.org. These composites have shown promise in in vitro studies, demonstrating the ability to enter and bind to tumor cells with high selectivity nih.govfrontiersin.org. The incorporation of Brilliant Blue G is thought to enhance the selectivity and biocompatibility effects of the composite, potentially by facilitating entry into specific cells frontiersin.org.
Studies have evaluated the fluorescence properties and cellular uptake of these composites in cancer cell lines such as HeLa and PC3 cells nih.govfrontiersin.org. Confocal microscopy has been used to visualize the localization of these fluorescent complexes within the cells nih.gov.
This research area highlights the potential of modifying or incorporating Brilliant Blue G into complex materials to achieve targeted fluorescence and improved imaging capabilities in biological systems.
Pharmacological and Biological Research Investigations Involving Brilliant Blue G
Purinergic Signaling Pathway Modulation
The purinergic signaling system, mediated by extracellular nucleotides like ATP acting on P1 and P2 receptors, plays crucial roles in numerous physiological and pathological processes, including neurotransmission, inflammation, and cell death. Brilliant Blue G has been identified as a modulator within this system, particularly affecting P2X purinoceptors and pannexin channels.
Antagonism of P2X7 Purinoceptors: Mechanistic Insights
Brilliant Blue G is recognized as a selective, non-competitive antagonist of the ATP-gated P2X7 receptor. nih.govcaymanchem.comapexbt.comhellobio.com This receptor is a ligand-gated ion channel activated by high concentrations of extracellular ATP and is involved in inflammatory responses and cell death. apexbt.comdeu.edu.tr Studies using HEK293 cells heterologously expressing human or rat P2X receptors have demonstrated the selectivity of BBG for the P2X7 subtype. nih.govapexbt.com
BBG exhibits nanomolar affinity for P2X7 receptors, with reported IC50 values of 10 nM for rat P2X7 receptors and 200 nM for human P2X7 receptors. nih.govcaymanchem.comapexbt.com In contrast, much higher concentrations (ranging from 2 to over 30 µM) were required to inhibit other P2X receptor subtypes, such as P2X1, P2X2, P2X3, P2X2/3, P2X4, and P2X1/5. nih.govapexbt.com For instance, the IC50 values for inhibiting rat and human P2X4 receptors were reported as >10 µM and 3.2 µM, respectively, highlighting BBG's significant selectivity for P2X7 over P2X4 receptors, being at least 1000-fold more potent at rat P2X7. nih.govapexbt.com
The antagonism of P2X7 receptors by BBG has been linked to various biological effects, including the inhibition of YO-PRO1 uptake and membrane blebbing, phenomena uniquely associated with P2X7 receptor activation. nih.gov In models of neuroinflammation and neurodegenerative diseases, P2X7 receptors, often located on microglial cells, play a significant role. physiology.orgspandidos-publications.com BBG's inhibition of P2X7 has been shown to attenuate microglial activation and reduce the release of pro-inflammatory cytokines like IL-1β. caymanchem.comspandidos-publications.comspandidos-publications.com This mechanism contributes to the neuroprotective effects observed in various animal models, including those of traumatic brain injury and Parkinson's disease. caymanchem.comspandidos-publications.comspandidos-publications.com
| P2X Receptor Subtype (Species) | BBG IC50 (nM) |
| P2X7 (Rat) | 10 |
| P2X7 (Human) | 200 |
| P2X4 (Rat) | >10000 |
| P2X4 (Human) | 3200 |
| Other P2X receptors (Rat/Human) | 2000 - >30000 |
*IC50 values represent the concentration of BBG required to inhibit 50% of the receptor activity. Data compiled from sources nih.govapexbt.com.
Inhibition of Pannexin 1 Channels
In addition to its effects on P2X7 receptors, Brilliant Blue G has also been shown to inhibit Pannexin 1 (Panx1) channels. nih.govfrontiersin.orgrupress.orgnagoya-u.ac.jpfrontiersin.org Panx1 forms large membrane channels that can release ATP and other molecules, and its activity is often linked to P2X7 receptor activation, forming a complex involved in inflammasome signaling and cell death. nih.govrupress.orgnagoya-u.ac.jp
BBG has been found to inhibit Panx1 currents and attenuate ATP release from cells expressing Panx1. nih.govfrontiersin.org Studies indicate that BBG is an effective inhibitor of Panx1 channels, with an IC50 of approximately 3 µM reported in one study. rupress.org This inhibitory effect on Panx1 channels contributes to the modulation of ATP-related signaling and downstream inflammatory responses. nagoya-u.ac.jpfrontiersin.org The ability of BBG to inhibit both P2X7 receptors and Panxin 1 channels highlights its complex interaction with the purinergic signaling system. rupress.orgnagoya-u.ac.jp
Modulation of Protein Conformation and Aggregation Processes
Brilliant Blue G has been investigated for its ability to interact with proteins in ways that influence their conformational stability and aggregation behavior. This is particularly relevant in the context of protein misfolding diseases.
Effects on Amyloid-Beta Aggregation Kinetics and Morphology (In Vitro Studies)
Amyloid-beta (Aβ) peptide aggregation is a key feature of Alzheimer's disease. In vitro studies have shown that Brilliant Blue G can act as a modulator of Aβ aggregation. nih.govacs.org BBG has been reported to reduce Aβ-associated cytotoxicity in cell-based assays by promoting the formation of off-pathway, non-toxic aggregates. acs.org This suggests that BBG can influence the kinetics and morphology of Aβ aggregation, diverting the process away from the formation of toxic species. acs.org Comparative studies with structural analogues have indicated that specific structural features of BBG, such as its two additional methyl groups, are important for its efficacy in modulating Aβ aggregation and cytotoxicity. acs.org While BBG has shown promising effects on Aβ, studies on its impact on other amyloid-forming peptides like human amylin have shown only moderate effectiveness in inhibiting aggregation and potential interference with standard amyloid assays, highlighting differences in its interaction with various amyloid systems. plos.orgosti.gov
Stabilization of Insulin (B600854) Helical Structures
Insulin is a peptide hormone that can form amyloid fibrils, which is relevant to insulin therapy and storage. Research has demonstrated that Coomassie Brilliant Blue G-250 (BBG) can stabilize the alpha-helical structure of insulin and inhibit its fibrillation. acs.orgbiorxiv.orgresearchgate.netrsc.orgrsc.org
Studies utilizing techniques such as Raman spectroscopy, NMR, and isothermal calorimetry have provided insights into the interaction between BBG and insulin. acs.orgbiorxiv.orgresearchgate.net BBG has been shown to bind to both the A and B chains of bovine insulin. acs.org This binding is a thermodynamically favorable and enthalpy-driven process. acs.orgbiorxiv.orgresearchgate.net For human insulin, solution-state NMR and isothermal calorimetric analysis indicated a sub-micromolar binding affinity. biorxiv.orgresearchgate.net The binding of BBG to insulin helps maintain its secondary structure, delaying the conversion from the alpha-helix to beta-sheet conformation, which is associated with fibrillation. acs.org Computational analysis further supports that BBG binding boosts the folding stability of monomeric insulin and reduces structural fluctuations. acs.org
| Protein | Interaction Type | Key Findings |
| Aβ | Aggregation Modulation | Reduces cytotoxicity, promotes non-toxic aggregate formation in vitro. acs.org |
| Insulin | Stabilization | Stabilizes alpha-helical structure, inhibits fibrillation. acs.orgbiorxiv.orgresearchgate.netrsc.orgrsc.org |
Cellular and Subcellular Interaction Studies (In Vitro and Ex Vivo Models)
Investigations have explored how Brilliant Blue G interacts with cells and subcellular components in various experimental settings. These studies provide insights into its cellular permeability, binding characteristics, and effects on cellular function.
In vitro studies have examined the cytotoxicity of BBG on various cell types, including human retinal pigment epithelial cells. arvojournals.orgresearchgate.net While higher concentrations or longer exposure times can lead to toxicity, BBG has shown relatively low cellular permeability into live cells in some contexts, which is advantageous in applications like retinal surgery where selective staining of extracellular membranes is desired. nih.govresearchgate.net Ex vivo models, such as the use of porcine eyes, have been employed to evaluate the binding of BBG to ocular tissues like the internal limiting membrane (ILM) and the retina. nih.govsonar.chresearchgate.net These studies have shown that BBG and its derivatives can selectively accumulate in the ILM compared to underlying retinal layers, with binding affinity primarily driven by hydrophobic interactions with proteins like fibronectin, a major component of the ILM. nih.govresearchgate.net
Studies on the interaction of BBG with proteins in solution, such as bovine serum albumin (BSA), have utilized spectroscopic methods to characterize the binding process. nih.govresearchgate.net These studies indicate a strong interaction between BBG and BSA, characterized by specific binding constants and the involvement of forces such as hydrophobic interactions, hydrogen bonds, and Van der Waals forces. nih.govresearchgate.net For instance, fluorescence quenching data suggested a dynamic quenching mechanism, with a binding constant of 4.20 × 10⁴ M⁻¹ at 302 K and approximately one binding site on BSA for BBG. nih.gov Another study reported apparent binding constants ranging from 5.03 × 10⁴ to 1.99 × 10⁴ L mol⁻¹ between 298 K and 313 K, indicating a stable complex formation driven by hydrogen bonds and Van der Waals forces. researchgate.net
BBG's interaction with cells is also evident in studies investigating its effects on microglial activation and neuronal protection in cell cultures and animal models. physiology.orgspandidos-publications.comspandidos-publications.comarvojournals.orgresearchgate.netnih.gov These studies, while also demonstrating functional outcomes, inherently involve cellular-level interactions where BBG modulates the activity of specific cell types like microglia through mechanisms such as P2X7 receptor antagonism. physiology.orgspandidos-publications.comspandidos-publications.com Furthermore, BBG has been explored in the context of tumor cell imaging, where it has been observed to enter and bind to tumor cells, potentially enhancing the selectivity of other small molecule compounds. frontiersin.org
Mechanisms of Staining for Specific Cellular Components (e.g., Internal Limiting Membrane Proteins)
Brilliant Blue G is widely utilized in ophthalmic surgery for its ability to selectively stain the internal limiting membrane (ILM) of the retina. The ILM is a thin, translucent structure that is difficult to visualize during surgical procedures, and BBG imparts a vibrant blue color, facilitating its identification and removal drugbank.commacsenlab.compharmaoffer.comfda.gov. This selective staining property is crucial for procedures such as macular hole and epiretinal membrane surgery fda.govnih.gov. The precise mechanism by which BBG selectively stains the ILM is not yet fully understood drugbank.compharmaoffer.com. However, it is known that BBG stains the ILM without significantly coloring the epiretinal membrane or the bulk retina drugbank.commacsenlab.compharmaoffer.com. Observations during surgery indicate that areas of nonstaining around macular holes may correlate with the presence of cellular tissue on the vitreous side of the ILM, suggesting that the dye's affinity is primarily for the ILM itself rather than overlying cellular layers arvojournals.org. Brilliant Blue G is also known for its protein-binding properties, which are leveraged in biochemical assays like the Bradford assay for protein quantification fda.govwikipedia.org. While this indicates an interaction with proteins, the specific proteins within the ILM that BBG binds to for selective staining in a surgical context require further elucidation.
Cellular Response and Viability in In Vitro Cell Line Models (e.g., Müller Cells)
Studies have investigated the effects of Brilliant Blue G on the viability and response of various cell lines, particularly retinal cells like Müller cells. Research using the human Müller cell line MIO-M1 has shown that exposure to clinically relevant concentrations of BBG (e.g., 0.025% or 0.3 mM) for durations up to 30 minutes, with or without light exposure, did not result in a decrease in cell viability, apoptosis, or mitochondrial damage arvojournals.org.
Compared to other vital dyes used in ophthalmic surgery, such as trypan blue and indocyanine green, Brilliant Blue G has demonstrated a relatively favorable safety profile in retinal cell cultures arvojournals.orgresearchgate.netnih.gov.
Studies on adult retinal pigment epithelial (ARPE-19) cells exposed to BBG showed a reduction in cell viability after 5 minutes of exposure across tested concentrations, whereas a 2-minute exposure did not cause a significant reduction nih.gov. Higher concentrations of the dye also led to an increase in the expression of inflammatory genes in ARPE-19 cells nih.gov.
It is also noteworthy that hypertonic glucose solutions, sometimes used as diluents with BBG formulations, have been found to be detrimental to Müller cell viability researchgate.net.
The following table summarizes some findings on the viability of MIO-M1 cells exposed to Brilliant Blue G:
| BBG Concentration (relative to clinical dose) | Light Exposure | Exposure Time (minutes) | Cell Viability (% of control) | Caspase-3/7 Activity (relative to control) | Mitochondrial Membrane Potential (ΔΨm) (relative to control) | Citation |
| 2x | With Light | 30 | 92.5 ± 0.5 (p>0.05) | Not significantly increased | Reduced significantly (p<0.01) | arvojournals.org |
| 2x | Without Light | 30 | 92.5 ± 1.3 (p>0.05) | Not significantly increased | Reduced significantly (p<0.05) | arvojournals.org |
| 1x | With Light | 30 | 93.1 ± 0.9 (p>0.05) | Not significantly increased | Not significantly reduced (p>0.05) | arvojournals.org |
| 1x | Without Light | 30 | 94.9 ± 0.9 (p>0.05) | Not significantly increased | Not significantly reduced (p>0.05) | arvojournals.org |
| 0.5x | With Light | 30 | 94.6 ± 0.6 (p>0.05) | Not significantly increased | Not significantly reduced (p>0.05) | arvojournals.org |
| 0.5x | Without Light | 30 | 94.5 ± 0.9 (p>0.05) | Not significantly increased | Not significantly reduced (p>0.05) | arvojournals.org |
Exploratory Studies in Neural Tissue Models (e.g., Rat Spinal Cord Cells, Microglial Cells, Astrocytes)
Brilliant Blue G has been investigated for its effects in neural tissue models, largely due to its activity as a selective antagonist of the P2X7 receptor nih.govnih.govresearchgate.netphysiology.orgresearchgate.netphysiology.org. The P2X7 receptor is an ATP-gated ion channel found on various cell types in the central nervous system, including glial cells like microglia and astrocytes physiology.orgphysiology.orgnih.gov.
Studies involving rat spinal cord injury (SCI) models have explored the therapeutic potential of BBG. Intrathecal administration of BBG in rats subjected to SCI has been shown to attenuate histological damage and promote the recovery of motor function nih.gov. These beneficial effects are potentially linked to the suppression of inflammasome activation and the preservation of the integrity of the blood-spinal cord barrier nih.gov.
Brilliant Blue G has demonstrated inhibitory effects on microglial activation and the associated inflammatory responses nih.govresearchgate.net. In vitro studies using lipopolysaccharide (LPS)-stimulated microglial cell lines (e.g., BV2 cells) have shown that BBG can inhibit the release of pro-inflammatory mediators such as cyclooxygenase-2 and interleukin-6 nih.gov. Immunofluorescence analysis further supported that BBG treatment suppresses LPS-induced microglial activation nih.gov. The mechanism underlying these anti-inflammatory effects is thought to involve the downregulation of the P2X7 receptor by BBG nih.gov.
Research in various rat models of neurological conditions, including Parkinson's disease, Huntington's disease, Alzheimer's disease, and amyotrophic lateral sclerosis, has indicated neuroprotective properties of BBG researchgate.net. These protective effects may be mediated through multiple pathways, including the inhibition of nitric oxide and NF-κB, reduction in levels of inflammatory cytokines like IL-1β and IL-10, and a decrease in microglial activation researchgate.net. In a rat model of Parkinson's disease induced by rotenone, administration of BBG was observed to increase the number of pigmented neurons in the substantia nigra, reduce neuronal atrophy in the cerebral cortex and hippocampus, and rescue GFAP-positive astrocytes researchgate.net.
Synthetic Chemistry and Analog Development of Brilliant Blue G
Strategic Synthetic Pathways and Structural Modifications
Synthetic strategies for Brilliant Blue G derivatives include methods that facilitate efficient and high-yield production. Microwave-assisted synthesis has been employed as a protocol for the synthesis of Brilliant Blue G derivatives, offering reduced reaction times and increased yields compared to conventional synthetic methods. nih.govgoogle.com This approach involves reacting Brilliant Blue G with appropriate alkylating agents in a solvent mixture, typically methanol (B129727)/water, in the presence of a base like NaOH and a catalyst such as KI, under microwave irradiation. nih.govgoogle.com
Structural modifications often involve the introduction of alkyl or benzyl (B1604629) moieties, commonly at the diphenylic nitrogen atoms of the Brilliant Blue G molecule. nih.gov This type of modification is strategically performed to alter the dye's physicochemical properties, such as lipophilicity, without significantly affecting its core chromophore structure responsible for color and staining capabilities. nih.gov
Integration into Functional Composite Materials
Brilliant Blue G and its derivatives can be integrated into composite materials to create functional systems. One example involves the preparation of a porous composite material utilizing Coomassie Brilliant Blue G250 and isorhamnetin (B1672294), coated with acrylic resin, for potential application in tumor cell imaging. frontiersin.org This composite was formed by combining water-soluble Coomassie Brilliant Blue G250 with fat-soluble isorhamnetin in a zwitterionic form through a one-pot method, followed by coating with various acrylic resins. frontiersin.org The integration of the dye into such composites allows for the combination of the dye's properties, such as protein staining capacity, with the characteristics of the composite matrix, potentially enabling targeted delivery or enhanced visualization in biological contexts. frontiersin.org While research also explores the use of composite materials, such as CaSiO3 composites, for the removal of brilliant blue dyes from water, this highlights the interaction of the dye with composites for degradation or adsorption purposes rather than functional integration of the dye itself. researchgate.net
Structure-Activity Relationship (SAR) Studies for Enhanced Functionality
Structure-Activity Relationship (SAR) studies are crucial for understanding how structural modifications to Brilliant Blue G influence its interactions and functionalities, particularly concerning protein binding. These studies help in designing derivatives with tailored properties for specific applications.
Correlation of Lipophilicity with Protein Binding Selectivity
Research has demonstrated a correlation between the lipophilicity of Brilliant Blue G derivatives and their selectivity in protein binding. Studies assessing the retinal binding of Brilliant Blue G and its derivatives have shown that increased lipophilicity can lead to greater selectivity for staining the inner limiting membrane (ILM). nih.govresearchgate.netnih.gov For instance, pure benzyl-Brilliant Blue G (PBB), which exhibits higher lipophilicity compared to Brilliant Blue G and methyl-Brilliant Blue G, demonstrated a significantly higher affinity for proteins present in the ILM, such as fibronectin. nih.govresearchgate.netnih.gov This enhanced affinity is attributed to the increased hydrophobic interactions between the more lipophilic derivative and the protein. researchgate.netnih.govnih.govresearchgate.net
The binding of Brilliant Blue G and its derivatives to proteins is driven predominantly by hydrophobic interactions, along with ionic interactions involving the dye's sulfonic acid groups and basic amino acid residues in proteins. patsnap.comabcam.comresearchgate.netnih.gov The introduction of lipophilic groups, such as benzyl moieties, enhances the hydrophobic character of the dye molecule, thereby increasing its affinity for hydrophobic regions on proteins like fibronectin, a key component of the ILM. nih.govresearchgate.netnih.gov
The following table illustrates the relationship between lipophilicity (LogD at pH 7.4) and protein binding affinity for Brilliant Blue G and some of its derivatives:
| Compound | Predicted LogD (pH 7.4) | Experimental Protein Binding (% of BBG control) |
| Brilliant Blue G (BBG) | 0.5 | 100 |
| Methyl-Brilliant Blue G (Me-BBG) | 0.57 | Lower than PBB |
| Pure Benzyl-Brilliant Blue G (PBB) | 2.2 | Higher than BBG and Me-BBG |
Data compiled from search results nih.govresearchgate.netnih.gov.
Comparative Analysis of Methylated Brilliant Blue G Analogues
Comparative studies involving methylated Brilliant Blue G (Me-BBG) and other derivatives like pure benzyl-Brilliant Blue G (PBB) have provided insights into how structural variations impact protein binding. In assessments of protein affinity for retinal staining, PBB showed significantly higher binding compared to both Brilliant Blue G and Me-BBG. nih.govresearchgate.netnih.gov While Me-BBG is also a derivative of Brilliant Blue G and has been used in ocular surgery, studies indicate that further modifications, such as benzylation, can lead to derivatives with improved selectivity for specific biological structures like the ILM. nih.govresearchgate.netnih.govresearchgate.net These comparisons highlight the importance of the nature of the substituent group on the Brilliant Blue G core in determining the dye's interaction profile with proteins.
Computational and In Silico Approaches for Dye Design
Computational and in silico methods play a valuable role in the design and characterization of Brilliant Blue G and its derivatives. These approaches can predict molecular properties and interactions, guiding the synthesis of novel compounds with desired functionalities.
In silico studies, including techniques such as molecular docking and MM-GBSA calculations, have been utilized to predict the binding affinity of Brilliant Blue G derivatives to target proteins like fibronectin. nih.govresearchgate.netnih.gov These computational analyses can provide insights into the nature of the interactions, confirming experimental observations, such as the predominant role of hydrophobic forces in the binding of more lipophilic derivatives like PBB to fibronectin. nih.govresearchgate.netnih.gov
Furthermore, computational chemistry techniques, including Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) calculations, are generally applied in the design of organic dyes to investigate their electronic structure, optical properties, and potential interactions. researchgate.netacs.org While specific detailed computational design studies solely focused on de novo design of Brilliant Blue G analogues from scratch were not extensively detailed in the search results, the application of these methods for predicting properties and confirming interaction mechanisms of synthesized derivatives underscores their importance in the development pipeline for Brilliant Blue G-based dyes.
Subject: The Chemical Compound Brilliant Blue G: Synthetic Chemistry, Analog Development, and Protein Interaction Studies
Brilliant Blue G, also known as Coomassie Brilliant Blue G-250, is a triphenylmethane (B1682552) dye extensively utilized in biochemical applications, particularly for protein staining and quantification. Beyond its common laboratory uses, research has explored its synthetic modification and interaction with various proteins at a molecular level, including computational studies such as molecular docking and pharmacophore modeling.
The synthesis of Brilliant Blue G derivatives has been a subject of research, often aimed at modifying its properties, such as lipophilicity and protein binding affinity, for specific applications like vitreoretinal surgery macsenlab.com. General synthesis procedures for alkyl-Brilliant Blue G (BBG) derivatives typically involve the reaction of BBG with appropriate alkyl bromides and sodium hydroxide (B78521) (NaOH) in a methanol/water mixture ctdbase.org. Microwave-assisted synthesis has also been employed, facilitating reactions within shorter timeframes macsenlab.com.
The development of analogs like pure benzyl-Brilliant Blue G (PBB) and methyl-BBG (Me-BBG) highlights efforts to create derivatives with enhanced protein binding characteristics, particularly for improving staining selectivity in surgical procedures macsenlab.com.
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking simulations are a key computational technique used to investigate the interaction between Brilliant Blue G or its derivatives and target proteins, providing insights into binding modes and forces. These simulations predict the preferred orientation and binding affinity of a ligand with a protein.
Studies have employed molecular docking to examine the interactions of BBG derivatives with proteins such as fibronectin, lysozyme (B549824), and human insulin (B600854) macsenlab.comsigmaaldrich.comwikipedia.org. For example, molecular docking was used to support the hypothesis that increased dye lipophilicity would enhance protein binding affinity and hydrophobic interactions in dye-fibronectin complexes macsenlab.com. Docking results have been utilized to predict the binding of BBG derivatives to the gelatin-binding domain (GBD) of fibronectin macsenlab.com.
In studies involving lysozyme, molecular docking helped to explore the binding sites and interacting forces between BBG and the protein. These simulations revealed that, in addition to hydrophobic interactions, hydrogen bonding, electrostatic interactions, and van der Waal forces can be involved in the binding interaction sigmaaldrich.com. Molecular docking studies have also confirmed the binding of Coomassie Brilliant Blue G-250 (CBBG) to human insulin at the dimeric stage, preventing the availability of residue segments crucial for further oligomerization wikipedia.org. The interactions identified through docking studies with human insulin include a strong network of hydrophobic interactions, close contacts, and hydrogen bonding interactions between the two insulin chains wikipedia.org.
Prediction of Binding Affinities and Pharmacophore Model Development
Computational methods are also applied to predict the binding affinities of Brilliant Blue G and its analogs to proteins and to develop pharmacophore models that describe the essential features for molecular recognition.
Binding affinity predictions, often using methods like Molecular Mechanics Generalized Born Surface Area (MM-GBSA) calculations, have been performed for BBG derivatives interacting with proteins such as fibronectin macsenlab.com. Predicted binding free energies (ΔGbinding) for BBG, Me-BBG, and PBB with fibronectin GBD have shown that PBB exhibits a significantly lower (more negative, more favorable) ΔGbinding compared to Me-BBG and BBG macsenlab.com. This correlates with the higher lipophilicity (LogD) of PBB macsenlab.com.
| Compound | Predicted ΔGbinding (Kcal/mol) (Fibronectin GBD) macsenlab.com | LogD (pH 7.4) macsenlab.com |
| BBG | -71.22 | 0.5 |
| Me-BBG | -54.28 | 0.57 |
| PBB® | -128.32 | 2.2 |
Spectroscopic methods have also been used to determine binding constants and the number of binding sites for the interaction of Coomassie Brilliant Blue G with proteins like bovine serum albumin (BSA). Studies have found a binding constant of 4.20 × 104 M-1 at 302 K for the CBB-BSA interaction, with the number of binding sites close to unity (0.96), indicating a single class of binding sites on BSA for CBB. Thermodynamic parameters from these studies suggest that hydrophobic forces play a major role in this interaction.
Pharmacophore models are developed to represent the key steric and electronic features of a ligand required for optimal interaction with a specific biological target. A receptor-ligand based pharmacophore model has been established for the interaction of CBBG with human insulin wikipedia.org. This model is comprised of five hydrophobic features and a hydrogen bond acceptor feature, which are involved in anchoring the residues at the A and B chains of insulin and inhibiting partial unfolding wikipedia.org. Such pharmacophore models can be valuable in identifying novel chemical entities with similar binding characteristics wikipedia.org.
Environmental Fate and Degradation Studies of Brilliant Blue G
Photocatalytic Degradation Processes
Photocatalytic degradation utilizes semiconductor materials as catalysts under light irradiation to break down organic pollutants. This method has shown promise for the removal of recalcitrant dyes like Brilliant Blue G from wastewater.
Application of Advanced Nanomaterials for Dye Abatement
Advanced nanomaterials have been investigated as efficient photocatalysts for the degradation of Brilliant Blue G. Studies have explored the use of materials such as WO3-ZnO and NaLa(MoO4)2 nanocomposites.
Research has demonstrated the application of WO3-ZnO nanocomposites for the degradation of brilliant blue dye. These composites, prepared using methods like ultrasound-assisted synthesis, exhibit enhanced sonocatalytic activity compared to WO3 alone. researchgate.netnih.gov The combination of WO3 and ZnO in a composite structure can enhance visible light absorption and suppress the recombination of electron-hole pairs, which are crucial for photocatalytic efficiency. researchgate.net Ag-doped ZnO/WO3 nanocomposites synthesized via a hydrothermal method have also shown significant efficiency, achieving an 84% degradation rate under UV-visible light within 90 minutes for brilliant green dye, indicating potential for Brilliant Blue G abatement. procedia-esem.eu
Sodium–lanthanum molybdate (B1676688) [NaLa(MoO4)2] has been synthesized and applied as a photocatalyst for the degradation of Coomassie Brilliant Blue G-250 dye. researchgate.netresearchgate.netacs.orgacs.orgnih.gov This ceramic material, produced by coprecipitation, has shown high oxidative reactivity under ultraviolet light irradiation, achieving over 95% degradation of the dye within 120 minutes. researchgate.netacs.org NaLa(MoO4)2 exhibits a high surface area, which facilitates enhanced interaction with light and reduces the recombination of charge carriers, contributing to its effective photocatalytic capabilities. acs.org
Kinetic and Mechanistic Studies of Photodegradation
Kinetic and mechanistic studies provide insights into the rate and pathway of Brilliant Blue G photodegradation. The process is often described by kinetic models, and the role of reactive species is investigated.
The photocatalytic degradation of brilliant blue dye has been found to follow pseudo-first-order kinetics. researchgate.net Studies evaluating the degradation of brilliant blue dye using ZnO and Bi-ZnO under solar light irradiation determined a pseudo-first-order kinetics with a high correlation coefficient (R² = 0.9933). researchgate.net The value of the first-order rate constant (k1) was reported as 3.14 × 10⁻³ min⁻¹ for this process. researchgate.net
Mechanistic studies, often involving scavenging experiments, have indicated that reactive oxygen species (ROS) play a significant role in the degradation of Brilliant Blue G. Superoxide radicals (•O2⁻) and hydroxyl radicals (•OH) are identified as the main species responsible for the degradation process. researchgate.net The generation of these ROS is largely driven by sequential photochemical reactions. For similar dyes, electron transfer between the excited dye and metal ions (e.g., Fe³⁺) can be an initiating step in the degradation process, occurring either through a bimolecular process or via a dye/metal complex. acs.org
Influence of Environmental Parameters on Degradation Efficiency
Several environmental parameters can influence the efficiency of Brilliant Blue G photocatalytic degradation, including pH, catalyst concentration, and light intensity.
The pH of the solution significantly affects the decolorization rate of Brilliant Blue G. Studies have shown that maximum degradation can occur under specific pH conditions, which can be related to the surface charge properties of the photocatalyst at different pH values. e-journals.injetir.orgresearchgate.net For instance, using Cerium-Iron oxide nanoparticles, the maximum reaction rate was observed at pH 2.5, with a decrease in rate at higher pH values. e-journals.in With Nickel Calciate nanoparticles, the maximum degradation percentage varied with pH, showing optimal efficiency at pH 6 for one type of nanoparticle and pH 3 for another. jetir.orgresearchgate.net Neutral conditions have also been observed to favor maximum degradation in some photocatalytic systems, potentially due to catalyst-molecule attractions. mdpi.com
Catalyst concentration is another critical parameter. Increasing the catalyst dosage generally leads to an increase in the degradation rate up to an optimal concentration. This is attributed to the increased number of active sites available on the catalyst surface, leading to a higher generation of photogenerated electron-hole pairs and consequently more hydroxyl radicals responsible for degradation. jetir.orgresearchgate.net However, beyond the optimal concentration, the degradation efficiency may decrease due to factors like light scattering and reduced light penetration.
Light intensity also plays a vital role in photocatalytic degradation. The rate of photocatalytic degradation and efficiency increase with increasing UV light intensity, as more radiation is available to excite the catalyst and generate charge carriers. jetir.org Studies have shown that photodegradation occurs most efficiently in the presence of sunlight compared to UV or dark conditions. jetir.orgresearchgate.net
Microbial Biodegradation Mechanisms
Microbial biodegradation offers an environmentally friendly approach to degrade Brilliant Blue G using the metabolic capabilities of microorganisms.
Decolorization and Degradation by Microbial Consortia
Microbial consortia, composed of multiple microbial species, can be effective in decolorizing and degrading Brilliant Blue G. These consortia often possess a wider range of enzymatic activities, leading to more efficient degradation compared to individual strains. unipi.it
A microbial consortium containing Galactomyces geotrichum and Bacillus sp. has been shown to effectively degrade Brilliant Blue G. researchgate.netglobalauthorid.comairitilibrary.comnih.govresearchgate.net This consortium, referred to as consortium-GB, was able to degrade the sulfur-containing dye optimally at pH 9 and a temperature of 50 °C. researchgate.netairitilibrary.com The ability of this consortium to function at higher temperatures and pH ranges makes it potentially useful for treating textile effluent. researchgate.netairitilibrary.com Studies have also identified specific bacterial consortia, including those belonging to Bacillus and Pseudomonas spp., that demonstrate potential degradation efficiency for textile dyes, including Brilliant Blue G. researchgate.net
Elucidation of Biodegradation Pathways and Metabolite Identification
Understanding the biodegradation pathways and identifying the resulting metabolites is essential for evaluating the effectiveness and safety of microbial treatment.
Role of Specific Microbial Enzymes in Dye Transformation
Microbial degradation plays a significant role in the transformation of Brilliant Blue G in the environment. Various microorganisms, including bacteria and fungi, have demonstrated the ability to decolorize and degrade this dye through enzymatic action hep.com.cnresearchgate.netnih.govecologyjournal.in. Extracellular enzymes produced by these microorganisms are particularly important in initiating the breakdown of complex dye molecules hep.com.cn.
Key enzymes involved in the biodegradation of triphenylmethane (B1682552) dyes like Brilliant Blue G include ligninolytic enzymes such as laccase, manganese peroxidase (MnP), and lignin (B12514952) peroxidase (LiP) hep.com.cnnih.govresearchgate.net. These enzymes are known for their broad substrate specificity and ability to degrade various recalcitrant organic pollutants hep.com.cn. Studies have shown that fungal extracellular enzymes, specifically LiP and MnP, are involved in the degradation and decolorization of Coomassie Brilliant Blue hep.com.cnresearchgate.net. For instance, the mycelia of Lactarius deliciosus exhibited significant capacity in decolorizing Coomassie Brilliant Blue, with LiP activity reaching 121.65 U·L⁻¹ and MnP activity reaching 36.77 U·L⁻¹ hep.com.cnresearchgate.net.
Bacterial consortia have also been investigated for their ability to degrade Brilliant Blue G. A consortium comprising Galactomyces geotrichum and Bacillus sp. was found to degrade Brilliant Blue G effectively, particularly at pH 9 and 50 °C researchgate.net. This consortium demonstrated enhanced riboflavin (B1680620) reductase activity, an enzyme that can play a role in dye decolorization researchgate.net. Analysis of the degradation products by this consortium revealed the formation of metabolites such as (4-ethoxy-phenyl)-phenyl-amine and 3-ethylaminomethyl-benzenesulfonic acid researchgate.net. While some enzymes like laccase have shown potential, their efficiency in degrading Brilliant Blue G may sometimes require the presence of small molecular mediators frontiersin.org.
Adsorption and Removal Technologies from Aqueous Matrices
Adsorption is a widely used and effective method for removing dyes from wastewater due to its simplicity, flexibility, and high efficiency analis.com.my. Various adsorbent materials have been explored for their capacity to remove Brilliant Blue G from aqueous solutions.
Adsorption Characteristics on Novel Adsorbent Materials (e.g., Graphene Oxide)
Novel adsorbent materials, particularly those based on nanomaterials like graphene oxide (GO), have shown promising adsorption characteristics for Brilliant Blue G. The large surface area and functional groups present on GO and its derivatives make them effective adsorbents for organic dyes dost.gov.phanalis.com.mynih.gov.
Research has demonstrated the successful use of GO and modified GO composites for Brilliant Blue G removal. For example, a graphene oxide incorporated hydrogel nanocomposite exhibited a high dye removal efficiency of 94.50% for Coomassie Brilliant Blue nih.gov. An iron oxide-graphene oxide composite (IOGOC) was investigated for the removal of Coomassie Brilliant Blue R-250 (a closely related dye), showing a maximum adsorption capacity of 14.31 ± 0.65 mg/g dost.gov.phresearchgate.net. Nano-graphene exfoliated from waste batteries also demonstrated a maximum adsorption capacity of 120 mg/g for Brilliant Blue researchgate.net.
Adsorption studies often involve analyzing the kinetics and isotherms of the process to understand the adsorption mechanism and capacity. For the adsorption of Brilliant Blue G or similar dyes on GO-based materials, the pseudo-second-order kinetic model often provides a good fit to the experimental data, suggesting that chemisorption may be the rate-limiting step dost.gov.phresearchgate.netresearchgate.netresearchgate.netmdpi.comresearchgate.net. Adsorption equilibrium data can often be described by isotherm models such as the Langmuir or Freundlich models, providing insights into the adsorption capacity and surface properties of the adsorbent dost.gov.phresearchgate.netmdpi.comresearchgate.net.
Table 1: Examples of Adsorption Capacities of Brilliant Blue G or Similar Dyes on Novel Adsorbents
| Adsorbent Material | Dye Adsorbed | Maximum Adsorption Capacity (mg/g) | Reference |
| Graphene Oxide Hydrogel Nanocomposite | Coomassie Brilliant Blue | ~94.50% removal | nih.gov |
| Iron Oxide-Graphene Oxide Composite (IOGOC) | Coomassie Brilliant Blue R-250 | 14.31 ± 0.65 | dost.gov.phresearchgate.net |
| Nano-graphene from Waste Batteries | Brilliant Blue | 120 | researchgate.net |
| Reduced Graphene Oxide (RGO) | Different dyes (average removal) | ~47.5 | researchgate.net |
Note: Adsorption capacity metrics may vary between studies (e.g., % removal vs. mg/g).
Investigation of Electrostatic Interactions in Adsorption Processes
Electrostatic interactions play a crucial role in the adsorption of Brilliant Blue G due to its ionic nature. Brilliant Blue G is an anionic dye, meaning it carries a negative charge in aqueous solutions, particularly at neutral and alkaline pH researchgate.netrsc.org. The surface charge of the adsorbent material is therefore a critical factor influencing adsorption efficiency researchgate.net.
At acidic pH, the surface of many adsorbent materials, including some GO-based composites and biochar, can become positively charged due to protonation of surface functional groups researchgate.netnih.gov. This positively charged surface facilitates electrostatic attraction with the negatively charged Brilliant Blue G molecules, leading to enhanced adsorption carlroth.comresearchgate.netnih.govinterchim.frcephamls.com. As the solution pH increases, the adsorbent surface may become less positively charged or even negatively charged, resulting in increased electrostatic repulsion between the adsorbent and the anionic dye molecules, which can decrease adsorption efficiency researchgate.net.
Advanced Analytical and Biophysical Characterization Techniques for Brilliant Blue G
Comprehensive Spectroscopic Investigations
Spectroscopic methods are fundamental in characterizing the electronic and vibrational properties of Brilliant Blue G, offering both qualitative identification and quantitative analysis capabilities.
UV-Visible Absorption Spectroscopy for Quantitative and Qualitative Analysis
UV-Visible (UV-Vis) absorption spectroscopy is a primary technique for studying Brilliant Blue G, enabling both its quantitative determination and qualitative identification. The dye exhibits characteristic absorption peaks in the visible range, which are responsible for its vibrant blue color. Brilliant Blue G-250 in a solution of ethanol (B145695) and phosphoric acid shows absorption peaks at 467 nm and 651 nm. researchgate.net Upon binding to protein, these peaks can shift, notably to around 590 nm or 620 nm, a phenomenon extensively used in the Bradford assay for protein quantification. researchgate.netnih.govacs.org This shift in the absorbance maximum is a direct consequence of the dye's interaction with proteins, forming a dye-protein complex, often through hydrophobic interactions. researchgate.net UV-Vis spectroscopy is also used to monitor the concentration of BBG in solutions, for instance, during studies of its degradation or adsorption onto materials. acs.orgrsc.org The technique can track the decrease in the characteristic absorption peak intensity as the dye is removed or broken down. rsc.orgresearchgate.net Brilliant Blue G has reported lambda max values around 610 nm in water, with specific peaks also noted at 202, 260, 309, and 609 nm in PBS (pH 7.2). biomol.com The identity of Brilliant Blue G can be confirmed through its UV-Vis spectrum. oxfordlabfinechem.com
Fluorescence Spectroscopy for Probing Microenvironments and Binding Events
Fluorescence spectroscopy can be employed to investigate the interaction of Brilliant Blue G with other molecules, such as proteins. While the dye itself may have limited intrinsic fluorescence, changes in the fluorescence of interacting molecules (like tryptophan or tyrosine residues in proteins) upon binding with BBG can provide insights into the binding event and the microenvironment around the binding site. Studies have investigated the interaction between Coomassie Brilliant Blue G and proteins like bovine serum albumin using fluorescence spectroscopy. nih.gov Fluorescence quenching data can reveal the mechanism of interaction, such as dynamic quenching, and allow for the calculation of binding constants and the number of binding sites. nih.gov The fluorescence spectra of Coomassie blue can also be affected by solvent polarity and viscosity, which helps in understanding its binding sites in different environments, such as native proteins versus amyloid fibrils. nih.gov
Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Fingerprinting and Conformational Studies
Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for obtaining vibrational spectra of Brilliant Blue G, providing a chemical fingerprint that helps in its identification and in understanding changes in its molecular structure or interactions. FTIR spectra of Brilliant Blue G can show characteristic bands corresponding to various functional groups present in the molecule, such as O-H stretching, C-H vibrations (methylene and methyl groups), and C=O stretches (ester and aldehyde groups). mdpi.com When BBG interacts with other materials, such as adsorbents, shifts or changes in these peaks, or the appearance of new peaks, can indicate successful binding or chemical alterations. For example, FTIR analysis has shown the attachment of sulfonate groups of the dye to materials like TiO2, confirming adsorption. mdpi.com Comparative FTIR analysis of precipitates formed by the binding of Coomassie Brilliant Blue G-250 to substances like alkali-soluble lignin (B12514952) can indicate the nature of the binding, such as non-covalent interactions. ncsu.edu FTIR spectroscopy is also used to characterize the functional groups of materials before and after the adsorption of BBG, confirming the presence of the dye on the material surface through the appearance of characteristic peaks like C-H stretching, C≡N stretching, and C=C stretching from BBG. analis.com.my
Raman Spectroscopy for Molecular Vibrational Analysis
Raman spectroscopy, particularly Surface-Enhanced Raman Scattering (SERS), is utilized for the molecular vibrational analysis of Brilliant Blue G. Raman spectroscopy provides complementary information to FTIR by probing different vibrational modes. SERS can significantly enhance the Raman signal of BBG, making it a sensitive technique for detection and analysis, even at low concentrations. acs.orgrsc.org Coomassie brilliant dyes, including BBG, have high Raman activity and have been used as SERS labels to study protein-ligand recognitions. nih.govacs.org SERS can monitor the concentration changes of unbound BBG molecules adsorbed on surfaces, which can be related to protein concentration in assays. acs.orgrsc.org The SERS spectrum of BBG shows characteristic peaks, such as a strong peak at 1171 cm⁻¹ when adsorbed on nanogold surfaces. rsc.org Raman spectroscopy has also been used in the characterization of materials involved in the degradation or interaction with Coomassie Brilliant Blue G-250, confirming the formation of crystal structures or identifying vibrational modes of the interacting substances. acs.org
High-Resolution Microscopy and Imaging Modalities
Microscopic techniques, especially electron microscopy, offer visual evidence of Brilliant Blue G's interaction with and distribution within various materials at high resolution.
Electron Microscopy (TEM, SEM) for Ultrastructural Analysis of Interactions and Materials
Electron microscopy techniques, including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are employed to visualize the ultrastructure of materials interacting with Brilliant Blue G. SEM can provide detailed surface morphology information, showing how the dye's presence might affect the texture or pore structure of materials like semiconductors used in degradation studies. acs.orgmdpi.com TEM allows for the investigation of the internal morphology and distribution of BBG, particularly when it is incorporated into or interacts with complex matrices or biological samples. nih.govnih.gov For example, TEM has been used to examine the distribution of a Coomassie brilliant blue G250-isorhamnetin fluorescent complex within an acrylic resin, showing it dispersed in an amorphous flocculent form. nih.gov Both SEM and TEM can provide visual confirmation of the size, shape, and distribution of nanoparticles or other materials used in adsorption or degradation processes involving Brilliant Blue G. analis.com.myresearchgate.net These techniques are also crucial for observing the effects of BBG on biological structures, such as the ultrastructure of the internal limiting membrane (ILM) of the eye after staining with Brilliant Blue G during surgical procedures. arvojournals.org SEM and TEM can reveal the presence of cellular fragments or changes in the membrane structure following dye application. arvojournals.org
Chromatographic and Separation Techniques
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Derivative Analysis
HPLC is extensively utilized for the analysis of Brilliant Blue G (BBG) to determine its purity and to identify and quantify related compounds or derivatives nih.govbvsalud.org. The effectiveness of HPLC in separating BBG from impurities and derivatives is influenced by the chromatographic mode, stationary phase, mobile phase composition, and detection methods waters.com.
Chromatographic Conditions and Methodologies:
Various HPLC methods have been developed for the analysis of Brilliant Blue G, often employing reversed-phase chromatography due to the compound's characteristics, although mixed-mode approaches are also used waters.comsielc.com.
Reversed-Phase HPLC: This is a common mode where a polar mobile phase and a non-polar stationary phase (e.g., C18 column) are used. More polar compounds elute earlier, while less polar compounds are retained longer waters.com. Studies have utilized C18 columns for the separation of Brilliant Blue G and other dyes nih.govresearchgate.net. Mobile phases typically consist of mixtures of water or aqueous buffers with organic solvents like methanol (B129727) or acetonitrile (B52724) nih.govresearchgate.netresearchgate.net. The pH of the mobile phase and the inclusion of buffer salts like ammonium (B1175870) acetate (B1210297) are important parameters influencing separation and peak shape, especially for ionizable species nih.govresearchgate.net.
Mixed-Mode HPLC: For compounds with multiple charges, such as Brilliant Blue G, mixed-mode columns can be particularly effective in providing good peak shape and retention sielc.com. These columns often combine reversed-phase and ion-exchange properties. A method using a Newcrom BH mixed-mode column with a mobile phase of methanol and water containing sulfuric acid has been reported for separating Brilliant Blue G and other dyes sielc.com.
HPLC-DAD: High-Performance Liquid Chromatography coupled with Diode Array Detection (HPLC-DAD) is a prevalent technique for the analysis of Brilliant Blue G researchgate.netd-nb.infobohrium.com. DAD allows for the detection of compounds across a range of wavelengths, providing spectral information that aids in peak identification and purity assessment. Brilliant Blue G exhibits characteristic absorbance maxima, typically around 610 nm, which are used for detection and quantification d-nb.infosigmaaldrich.comthermofisher.com.
HPLC-MS/MS: For more complex analyses, particularly in identifying and quantifying impurities or metabolites at low concentrations, HPLC coupled with tandem Mass Spectrometry (HPLC-MS/MS) can be employed nih.gov. This provides higher sensitivity and specificity compared to DAD alone.
Purity Assessment:
HPLC is a standard method for determining the purity of Brilliant Blue G. Purity is often expressed as a percentage based on the peak area of the main Brilliant Blue G peak relative to the total area of all detected peaks in the chromatogram macsenlab.comthermofisher.comselleckchem.comsigmaaldrich.com. Reported purity levels for commercial Brilliant Blue G can vary, with some specifications indicating purities of ≥80% or higher by HPLC macsenlab.comthermofisher.comsigmaaldrich.com. For critical applications, such as those in analytical biochemistry or ophthalmic surgery, higher purity levels (e.g., 98.79%) may be required selleckchem.com. Impurities can include related colored compounds or precursors from the synthesis process fda.govnih.gov.
Derivative Analysis:
HPLC is also valuable for analyzing derivatives of Brilliant Blue G. For example, a study investigating a new synthetic derivative, pure benzyl-Brilliant Blue G (PBB), used HPLC analysis to quantify BBG, methyl-BBG (Me-BBG), and PBB in tissue samples nih.gov. This research demonstrated that HPLC could effectively separate and quantify these related structures, allowing for the assessment of their distribution and selectivity nih.gov. The retention times of BBG, Me-BBG, and PBB were reported under specific chromatographic conditions nih.gov.
Research Findings and Data:
Research studies have provided specific parameters and findings related to the HPLC analysis of Brilliant Blue G:
A validated HPLC-DAD method for the simultaneous determination of Brilliant Blue and other dyes in water samples used an Acclaim Surfactant Plus column with an isocratic mobile phase of 100 mM CH3COONH4 and ACN (50/50 v/v). This method achieved a run-time of 6 minutes and reported limits of quantification (LOQ) for Brilliant Blue at 1.0 µg/L researchgate.netrevistadechimie.ro.
Another HPLC-DAD method for determining synthetic dyes in beverages and foodstuffs utilized a C18 column and detected blue dyes at 630 nm. d-nb.info.
A study on analyzing artificial colorants in breakfast cereals by HPLC reported using UV detection at 475 and 600 nm and achieved linearity over a wide concentration range bvsalud.org. The purity of the Brilliant Blue standard used in this study was reported as 65% bvsalud.org.
Research on a new Brilliant Blue G derivative in retinal surgery quantified BBG, Me-BBG, and PBB using HPLC. The retention times were approximately 4.68 min for BBG, 4.58 min for Me-BBG, and 4.69 min for PBB under their specific conditions. The method validation included parameters like correlation coefficients (>0.9999) and LOQ values in tissue samples (e.g., 29.84 ng/mg for BBG in ILM) nih.gov.
These studies highlight the versatility of HPLC in analyzing Brilliant Blue G, whether for routine purity checks, the detection of impurities, or the quantification of Brilliant Blue G and its derivatives in complex matrices.
Here is a summary of some HPLC parameters and findings from the search results:
| Analyte(s) | Column Type | Mobile Phase | Detection Wavelength(s) | Retention Time (BBG) | LOQ (BBG) | Purity (% HPLC) (Example) | Source |
| Brilliant Blue G, Me-BBG, PBB | Not specified (Tissue analysis) | Not specified | 613 and 316 nm | ~4.68 min | 29.84 ng/mg (ILM) | Not specified | nih.gov |
| Brilliant Blue, Sunset Yellow, Tartrazine | Acclaim Surfactant Plus C18 | 100 mM CH3COONH4 + ACN (50/50 v/v) | DAD (Various) | Not specified | 1.0 µg/L | ≥ 97.0% (Standard) | researchgate.netrevistadechimie.ro |
| Brilliant Blue FCF, Tartrazine, etc. | C18 | Methanol and 0.02 mol/L ammonium acetate solution (Gradient) | HPLC-PDA | Not specified | 0.02 mg/kg | > 0.999 (Linearity r) | researchgate.net |
| Brilliant Blue G | C18 | Methanol/water with acetic acid | UV-Vis | Not specified | Not specified | 65% (Standard) | bvsalud.org |
| Brilliant Blue FCF, Tartrazine, etc. | Agilent Poroshell 120 HPH-C18 | 10 mM Na2HPO4 (pH 7) + Methanol (Gradient) | DAD (622 nm for BBF) | Not specified | 0.057-0.082 mg/L | 0.9991-1.0 (Linearity r) | akjournals.com |
Q & A
Q. How can researchers accurately quantify Brilliant Blue #1 in complex biological or environmental matrices?
Methodological Answer: Use high-performance liquid chromatography (HPLC) coupled with UV-Vis detection, optimized for peak resolution and minimal matrix interference. Calibration curves should be validated using spiked samples to account for recovery rates . For trace-level detection, mass spectrometry (LC-MS/MS) with isotope dilution improves sensitivity and reduces false positives.
Q. What experimental factors influence the photostability of this compound in aqueous solutions?
Methodological Answer: Design controlled experiments varying pH (3–10), light intensity (UV vs. visible spectrum), and oxygen levels. Monitor degradation kinetics via spectrophotometry and validate intermediates using tandem mass spectrometry. Statistical tools like ANOVA can identify significant variables, while Arrhenius plots model temperature-dependent stability .
Q. How do ionic strength and surfactant presence affect the aggregation behavior of this compound?
Methodological Answer: Conduct dynamic light scattering (DLS) and zeta potential measurements across ionic strengths (e.g., 0.1–1.0 M NaCl) and surfactant concentrations (e.g., SDS, Tween-80). Compare critical micelle concentration (CMC) shifts to infer dye-surfactant interactions. Replicate experiments to assess reproducibility .
Q. What analytical techniques differentiate this compound from structurally similar synthetic dyes (e.g., Brilliant Blue FCF)?
Methodological Answer: Combine thin-layer chromatography (TLC) with specific Rf values and Fourier-transform infrared spectroscopy (FTIR) for functional group analysis. Nuclear magnetic resonance (NMR) can resolve structural differences in aromatic proton environments. Cross-validate findings with reference databases .
Advanced Research Questions
Q. How do intermolecular interactions between this compound and serum proteins modulate its spectroscopic properties and bioavailability?
Methodological Answer: Employ fluorescence quenching assays and circular dichroism (CD) to study binding constants and conformational changes in proteins like albumin. Molecular docking simulations (e.g., AutoDock Vina) can predict binding sites, while in vitro cytotoxicity assays assess biological implications .
Q. What mechanisms drive the electrochemical degradation of this compound in wastewater treatment systems?
Methodological Answer: Use cyclic voltammetry and electrochemical impedance spectroscopy (EIS) to identify redox pathways. Couple with gas chromatography-mass spectrometry (GC-MS) to characterize degradation byproducts. Compare electrode materials (e.g., boron-doped diamond vs. platinum) for efficiency and scalability .
Q. Can advanced computational models predict the environmental fate and degradation pathways of this compound under varying climatic conditions?
Methodological Answer: Apply density functional theory (DFT) to calculate reaction energetics and molecular dynamics (MD) simulations to model hydrolysis/oxidation pathways. Validate predictions with field data from mesocosm studies under controlled temperature and UV exposure .
Q. How do contradictory findings on this compound’s genotoxicity arise from differing experimental models (e.g., in vitro vs. in vivo)?
Methodological Answer: Conduct meta-analyses of existing studies, categorizing results by model organism, dosage, and exposure duration. Use Bradford Hill criteria to evaluate causality. Address discrepancies via standardized OECD guidelines for toxicity testing, ensuring metabolic activation systems (e.g., S9 mix) are included in in vitro assays .
Q. What role do co-solvents play in enhancing the solubility and reactivity of this compound in non-aqueous synthetic reactions?
Methodological Answer: Screen solvents (e.g., DMSO, ethanol) using Hansen solubility parameters and Kamlet-Taft scales. Monitor reaction kinetics via in situ Raman spectroscopy. Quantum mechanical calculations (e.g., COSMO-RS) can predict solvation effects .
Q. How can machine learning optimize the synthesis of this compound derivatives with improved thermal stability?
Methodological Answer: Train neural networks on datasets of reaction conditions (temperature, catalyst, solvent) and stability outcomes. Validate top predictions via robotic high-throughput experimentation. Principal component analysis (PCA) can reduce dimensionality in multi-variable datasets .
Methodological Considerations
- Data Contradiction Analysis : Use sensitivity analysis and Bayesian statistics to weigh conflicting results. For example, variability in toxicity studies may stem from differences in cell line viability assays .
- Experimental Design : Follow factorial design (e.g., Box-Behnken) to minimize runs while maximizing variable interactions. Pre-register protocols to reduce bias .
- Ethical and Reproducibility Standards : Adhere to OECD guidelines for chemical safety testing. Share raw data and computational workflows via platforms like Zenodo to enhance transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
